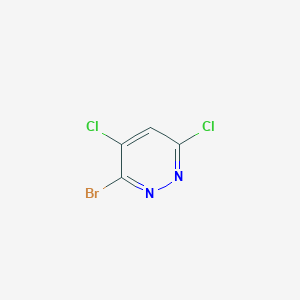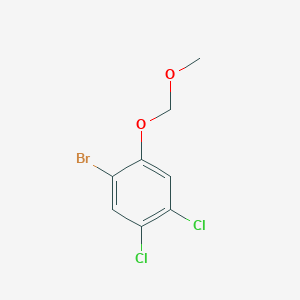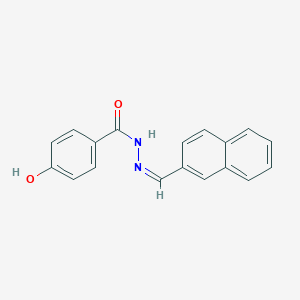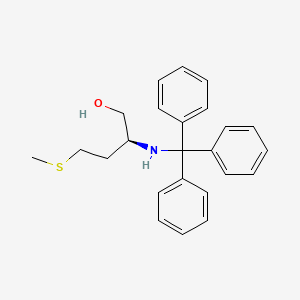![molecular formula C13H15BrO4 B14080311 5-Bromo-6-{[(oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole CAS No. 100713-33-5](/img/structure/B14080311.png)
5-Bromo-6-{[(oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole, 5-bromo-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a bromine atom at the 5th position and a tetrahydro-2H-pyran-2-yl-oxy-methyl group at the 6th position of the benzodioxole ring. Benzodioxoles are known for their bioactive properties and are often used in pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator . The subsequent step involves the reaction of the brominated benzodioxole with tetrahydro-2H-pyran-2-yl-oxy-methyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole, 5-bromo-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., K2CO3, NaH), solvents (e.g., DMF, toluene).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Various substituted benzodioxoles depending on the nucleophile used.
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated benzodioxole.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole, 5-bromo-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole, 5-bromo-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: The parent compound without the bromine and tetrahydro-2H-pyran-2-yl-oxy-methyl groups.
5-Bromo-1,3-Benzodioxole: Similar structure but lacks the tetrahydro-2H-pyran-2-yl-oxy-methyl group.
6-Bromo-1,3-Benzodioxole-5-Carboxaldehyde: Contains a carboxaldehyde group instead of the tetrahydro-2H-pyran-2-yl-oxy-methyl group.
Uniqueness
1,3-Benzodioxole, 5-bromo-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- is unique due to the presence of both the bromine atom and the tetrahydro-2H-pyran-2-yl-oxy-methyl group, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and bioactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
100713-33-5 |
|---|---|
Fórmula molecular |
C13H15BrO4 |
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
5-bromo-6-(oxan-2-yloxymethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C13H15BrO4/c14-10-6-12-11(17-8-18-12)5-9(10)7-16-13-3-1-2-4-15-13/h5-6,13H,1-4,7-8H2 |
Clave InChI |
PJDCFNHTLBPFMX-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCC2=CC3=C(C=C2Br)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14080236.png)


![N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14080249.png)
![(1S)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B14080250.png)



![7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14080276.png)





